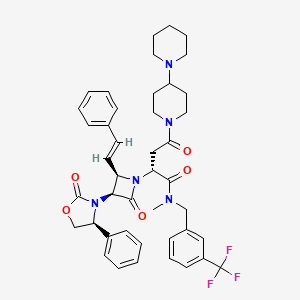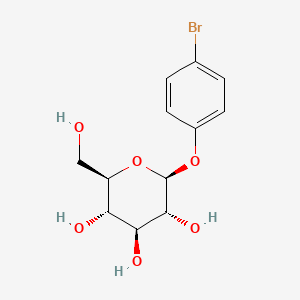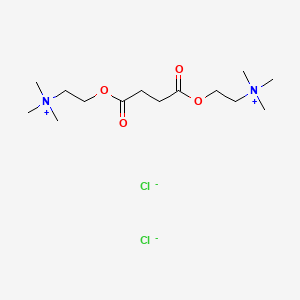
Succinylcholin-Chlorid
Übersicht
Beschreibung
Succinylcholine chloride: is a depolarizing skeletal muscle relaxant commonly used in medical settings. It is primarily employed as an adjunct to anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures and mechanical ventilation . The compound consists of two molecules of the neurotransmitter acetylcholine linked by their acetyl groups .
Wirkmechanismus
Target of Action
Succinylcholine chloride, a depolarizing skeletal muscle relaxant, primarily targets the motor endplate’s postsynaptic cholinergic receptors . These receptors play a crucial role in muscle contraction and relaxation.
Mode of Action
Succinylcholine chloride acts similarly to acetylcholine (ACh), a neurotransmitter that transmits signals in the nervous system. It binds to the cholinergic receptors of the motor endplate, inducing membrane depolarization . This depolarization leads to a state of accommodation in adjacent excitable muscle membranes, resulting in sustained flaccid skeletal muscle paralysis .
Biochemical Pathways
Succinylcholine chloride disrupts all cholinergic receptors of the parasympathetic and sympathetic nervous systems . This disruption affects the normal functioning of these systems, leading to muscle relaxation. The compound’s action is similar to that of acetylcholine, an endogenous neurotransmitter, but with a more prolonged effect .
Pharmacokinetics
Succinylcholine chloride has a rapid onset and offset. Its effects begin within 60 seconds of intravenous administration and last between four to six minutes . This makes it particularly useful in short medical procedures requiring brief periods of muscle relaxation. The compound is rapidly hydrolyzed by plasma pseudocholinesterase to inactive metabolites .
Result of Action
The primary result of succinylcholine chloride’s action is skeletal muscle paralysis . By inducing membrane depolarization and causing a state of accommodation in muscle membranes, it leads to sustained flaccid skeletal muscle paralysis . This paralysis facilitates tracheal intubation, surgical procedures, and mechanical ventilation .
Action Environment
The action of succinylcholine chloride can be influenced by various environmental factors. For instance, its efficacy and stability can be affected by the patient’s physiological state, such as their blood pH level, temperature, and electrolyte balance. Furthermore, genetic factors, such as the presence of atypical plasma cholinesterase, can also influence the drug’s action .
Wissenschaftliche Forschungsanwendungen
Chemie: Succinylcholinchlorid wird als Referenzstandard in verschiedenen analytischen Anwendungen verwendet, einschließlich qualitativer und quantitativer Analysen .
Biologie und Medizin: In der Medizin wird Succinylcholinchlorid häufig verwendet, um eine schnelle endotracheale Intubation zu erleichtern, insbesondere in Notfallsituationen. Es wird auch verwendet, um eine Muskelrelaxation während chirurgischer Eingriffe und mechanischer Beatmung zu ermöglichen . Zusätzlich wird es bei der Elektrokrampftherapie eingesetzt, um Muskelkrämpfe zu verhindern .
Industrie: Die Verbindung wird bei der Entwicklung elektrochemischer Sensoren zur Erkennung von Succinylcholinvergiftung verwendet .
Wirkmechanismus
Succinylcholinchlorid wirkt, indem es an die postsynaptischen nikotinischen Acetylcholinrezeptoren an der neuromuskulären Synapse bindet. Diese Bindung bewirkt eine verlängerte Depolarisation der motorischen Endplatte, was zu einer Muskelparalyse führt . Die Verbindung ahmt die Wirkung von Acetylcholin nach, wird aber nicht schnell abgebaut, was zu einer anhaltenden Depolarisation und anschließendem Muskelrelaxation führt .
Biochemische Analyse
Biochemical Properties
Succinylcholine chloride is a depolarizing skeletal muscle relaxant consisting of two molecules of the endogenous neurotransmitter acetylcholine (ACh) linked by their acetyl groups . It binds to cholinergic receptors of the motor endplate to induce membrane depolarization . This depolarization stimulates muscle contraction . The paralysis induced by succinylcholine has been described as “progressive”, first involving the muscles of the face and glottis, then the intercostals and diaphragm, then followed by other skeletal muscles .
Cellular Effects
Succinylcholine’s neuromuscular blockade takes effect within 60 seconds of intravenous administration and lasts between four to six minutes . It binds to cholinergic receptors of the motor endplate to induce membrane depolarization and, eventually, muscle paralysis . Succinylcholine has no direct action on smooth or cardiac muscle, nor does it appear to act on pre-synaptic or ganglionic acetylcholine receptors .
Molecular Mechanism
Succinylcholine functions by binding to the post-synaptic nicotinic acetylcholine receptors at the neuromuscular junction, causing a prolonged depolarization of the motor end-plate . This depolarization results in a flaccid muscle paralysis. The paralysis induced by succinylcholine is maintained for as long as an adequate concentration of succinylcholine remains at the receptor site .
Temporal Effects in Laboratory Settings
The onset of action of succinylcholine is rapid after intravenous injection (20–50 seconds), and the duration of the effect is usually 5–10 minutes in most species . Succinylcholine is rapidly hydrolyzed by pseudocholinesterases in the plasma and liver in most species, but substantial genetic differences exist .
Dosage Effects in Animal Models
It is known that succinylcholine’s neuromuscular blockade takes effect within 60 seconds of intravenous administration and lasts between four to six minutes . Overdosage with succinylcholine chloride may result in neuromuscular block beyond the time needed for surgery and anesthesia .
Metabolic Pathways
Succinylcholine is metabolized by pseudocholinesterase to succinylmonocholine and choline . This metabolism determines the duration of the neuromuscular block caused by succinylcholine .
Transport and Distribution
It is known that succinylcholine is a depolarizing skeletal muscle relaxant that binds to cholinergic receptors of the motor endplate to induce membrane depolarization .
Subcellular Localization
It acts at the neuromuscular junction, binding to cholinergic receptors of the motor endplate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of succinylcholine chloride involves several steps. One method includes reacting succinic acid with phosphorus pentachloride to form succinyl chloride. This is followed by esterification with choline chloride in the presence of calcium chloride and ethanol . The reaction is typically carried out at temperatures ranging from 50 to 60°C for about an hour .
Industrial Production Methods: In industrial settings, the preparation method involves adding succinic acid, dichloroethane, and dimethylformamide (DMF) to a reaction container. A solution of BTC (bis(trichloromethyl) carbonate) in dichloroethane is added dropwise at temperatures below 10°C. After the addition, the temperature is raised for a backflow reaction for 1-2 hours. The resulting succinyl chloride is then reacted with choline chloride at elevated temperatures to obtain succinylcholine chloride .
Analyse Chemischer Reaktionen
Reaktionstypen: Succinylcholinchlorid unterliegt verschiedenen chemischen Reaktionen, einschließlich Hydrolyse und Veresterung. Es wird durch Plasma-Pseudocholinesterase hydrolysiert, um Succinylmonocholin und Cholin zu bilden .
Häufige Reagenzien und Bedingungen:
Hydrolyse: Katalysiert durch Plasma-Pseudocholinesterase.
Veresterung: Beinhaltet Reagenzien wie Bernsteinsäure, Phosphorpentachlorid und Cholinchlorid
Hauptprodukte:
Hydrolyse: Succinylmonocholin und Cholin.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Rocuronium: Ein nicht-depolarisierendes neuromuskuläres Blockierungsmittel mit ähnlichem Wirkbeginn, aber längerer Wirkdauer.
Vecuronium: Ein weiteres nicht-depolarisierendes Mittel, das zur Muskelrelaxation während der Operation verwendet wird.
Propofol: Wird zur Anästhesie verwendet, hat aber einen anderen Wirkmechanismus.
Einzigartigkeit: Succinylcholinchlorid ist einzigartig aufgrund seines schnellen Wirkbeginns und seiner kurzen Wirkdauer, was es besonders nützlich für kurze medizinische Eingriffe macht, die kurze Perioden der Muskelrelaxation erfordern . Im Gegensatz zu nicht-depolarisierenden Mitteln bewirkt es eine anfängliche Depolarisation der Muskelmembran, die zu transienten Muskelzuckungen vor der Paralyse führt .
Eigenschaften
IUPAC Name |
trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O4.2ClH/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEWQQVKRJEPAE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
306-40-1 (Parent) | |
| Record name | Succinylcholine chloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023603 | |
| Record name | Succinylcholine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71-27-2 | |
| Record name | Succinylcholine chloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinylcholine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Suxamethonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUCCINYLCHOLINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9L0DDD30I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of succinylcholine chloride?
A2:
Molecular Formula: C14H30Cl2N2O4 [] * Molecular Weight: 361.31 g/mol []* Spectroscopic data:* Proton nuclear magnetic resonance (1H-NMR) spectroscopy can be used to identify and quantify succinylcholine chloride. A characteristic resonance signal appears at approximately 3.27 ppm [].
Q2: Can you elaborate on the material compatibility and stability of succinylcholine chloride, particularly under various storage conditions?
A2: Succinylcholine chloride is susceptible to hydrolysis. Studies have shown that it degrades in solution, with the rate of degradation influenced by factors like pH, temperature, and storage conditions.
- pH: Maximum stability is observed at a pH range of 3.75 to 4.50 [].
- Temperature: Degradation is significantly accelerated at higher temperatures. For example, a 10% loss in potency was observed after 5 months at 20-26°C compared to minimal hydrolysis after 23 months at 4-6°C [].
- Storage in Syringes: Succinylcholine chloride injection in polypropylene syringes remained stable for 45 days at 25°C with less than 10% potency loss and for 90 days at 4°C with less than 1% loss [].
- Light Exposure: Protecting solutions from light can slow down initial degradation [].
Q3: How does the stability of succinylcholine chloride in solution change over time?
A4: Studies have shown that the hydrolysis of succinylcholine chloride in solutions like 5% dextrose and normal saline follows apparent zero-order kinetics []. This means that the degradation rate is independent of the drug concentration, and a constant amount of the drug degrades over a specific period.
Q4: Are there any specific concerns regarding the stability of succinylcholine chloride injections packaged in disposable plastic syringes?
A5: While plastic syringes offer convenience, adsorption of succinylcholine chloride onto the syringe material is a potential concern []. This adsorption can lead to a reduction in the delivered dose, affecting the drug's efficacy. Further research is needed to fully understand the extent and impact of this adsorption and explore potential mitigation strategies.
Q5: Does the addition of hyaluronidase affect the action of succinylcholine chloride?
A6: Yes, adding hyaluronidase, an enzyme that breaks down hyaluronic acid in connective tissues, significantly reduces the latency period of succinylcholine chloride when administered intramuscularly. This effect is attributed to the enhanced absorption of the drug due to the breakdown of hyaluronic acid, which facilitates faster drug diffusion into the bloodstream [, ].
Q6: What analytical methods are used to characterize and quantify succinylcholine chloride?
A6: Several analytical methods are employed for characterizing and quantifying succinylcholine chloride:
- High-Performance Liquid Chromatography (HPLC): This is a widely used technique for analyzing succinylcholine chloride. It allows for the separation and quantification of the drug and its degradation products [, , , , , ].
- Thin-Layer Chromatography (TLC): This technique, although less common than HPLC, offers a more sensitive approach for assessing succinylcholine chloride degradation [].
- Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy: This spectroscopic method provides a specific and accurate way to quantify succinylcholine chloride in injections, utilizing the integral values of characteristic resonance signals for calculation [].
- Iodimetric Method: This method estimates the extent of succinylcholine chloride hydrolysis in injections [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681089.png)
![N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B1681090.png)
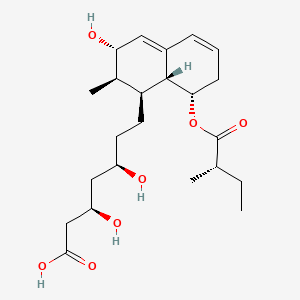
![tert-butyl N-[(2S)-1-[[(2S)-2-[[(2S,3R)-4-(benzylamino)-1-cyclohexyl-3-hydroxybutan-2-yl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681092.png)
![N-[(2S)-1-[[(2S)-2-[(3-cyclohexyl-1-dimethoxyphosphoryl-1-hydroxypropan-2-yl)amino]-4-methylpentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]cyclopentanecarboxamide](/img/structure/B1681093.png)
![(2S)-N-[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]amino]-4-methylpentanamide](/img/structure/B1681095.png)
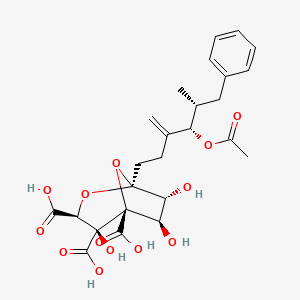
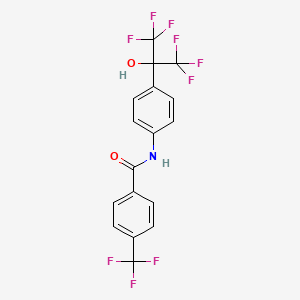
![[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B1681101.png)
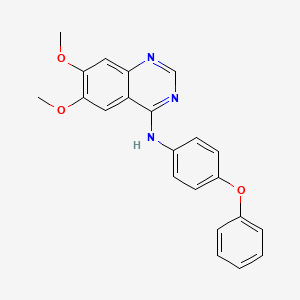
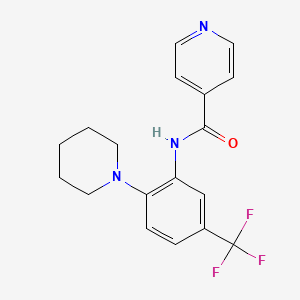
![5-Thiazolecarboxamide, 4-methyl-N-[2-[3-(4-morpholinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-(3-pyridinyl)-](/img/structure/B1681106.png)
